molecular formula C23H21N3OS2 B12011222 3-Butyl-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one CAS No. 623940-34-1

3-Butyl-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one

Cat. No.: B12011222
CAS No.: 623940-34-1
M. Wt: 419.6 g/mol
InChI Key: PYMKQLKALAPBQE-HKWRFOASSA-N
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Description

3-Butyl-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thiazolidinone ring fused with a pyrazole moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one typically involves the following steps:

    Formation of the Pyrazole Moiety: The synthesis begins with the preparation of 1,3-diphenyl-1H-pyrazole. This can be achieved through the condensation of phenylhydrazine with acetophenone under acidic conditions.

    Thiazolidinone Ring Formation: The next step involves the formation of the thiazolidinone ring. This is usually done by reacting a suitable thioamide with an α-haloketone.

    Final Coupling Reaction: The final step is the coupling of the pyrazole moiety with the thiazolidinone ring. This is typically achieved through a Knoevenagel condensation reaction, where the pyrazole aldehyde reacts with the thiazolidinone in the presence of a base such as piperidine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrazole ring or the thioxo group, resulting in the formation of dihydropyrazoles or thiols, respectively.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazolidinone ring, where the thioxo group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydropyrazoles or thiols.

    Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-Butyl-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound has shown potential as an antimicrobial and antifungal agent. Studies have indicated that it can inhibit the growth of various bacterial and fungal strains, making it a candidate for the development of new antibiotics.

Medicine

In medicine, the compound is being investigated for its potential anti-inflammatory and anticancer properties. Preliminary studies suggest that it can modulate certain biological pathways involved in inflammation and cancer cell proliferation.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique optical characteristics.

Mechanism of Action

The mechanism of action of 3-Butyl-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one involves its interaction with various molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis. Its anti-inflammatory effects may be due to the modulation of cytokine production and inhibition of inflammatory mediators. In cancer research, the compound may induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds like 2,4-thiazolidinedione share a similar core structure but differ in their substituents.

    Pyrazoles: 1,3-diphenyl-1H-pyrazole is a simpler analog without the thiazolidinone ring.

    Thioamides: Compounds like thioacetamide have similar sulfur-containing functional groups.

Uniqueness

What sets 3-Butyl-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one apart is its combined structural features of both thiazolidinone and pyrazole rings. This unique combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.

Biological Activity

The compound 3-Butyl-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to present a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and case studies demonstrating its efficacy.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula: C23H21N3OS2
  • Molecular Weight: 421.56 g/mol
  • CAS Number: 5825932

This compound features a thiazolidinone core linked to a pyrazole moiety, which is known for its diverse pharmacological properties.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance, a series of pyrazole derivatives have shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism of action typically involves the induction of apoptosis and cell cycle arrest.

Case Study: Anticancer Efficacy

In a comparative study, derivatives of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)dihydroindenones were synthesized and tested for anticancer activity. Among these, certain compounds demonstrated IC50 values in the low micromolar range against MDA-MB-231 breast cancer cells, indicating potent growth inhibition compared to standard chemotherapeutic agents like doxorubicin .

Antimicrobial Activity

The thiazolidinone scaffold is known for its antimicrobial properties. Research has indicated that certain derivatives exhibit significant antibacterial and antifungal activities. For example, compounds synthesized from similar thiazolidinone frameworks have been tested against various pathogenic fungi and bacteria.

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/Cell LinesIC50 Values (µM)Reference
AnticancerMCF-7 (Breast Cancer)0.83 - 1.81
HeLa (Cervical Cancer)Not specified
AntibacterialStaphylococcus aureusModerate
AntifungalCandida albicansModerate to High

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications on the pyrazole ring and thiazolidinone core significantly influence the biological activity of these compounds. For instance, the presence of electron-withdrawing groups on the phenyl rings enhances anticancer potency by improving interactions with target proteins involved in cell proliferation pathways.

Synthesis Methods

The synthesis of 3-butyl derivatives typically involves multi-step reactions starting from readily available precursors. Common methods include:

  • Condensation Reactions: Formation of imines from aldehydes and amines.
  • Cyclization Reactions: Cyclization to form thiazolidinones under acidic or basic conditions.
  • Microwave-Assisted Synthesis: This method has been reported to enhance yields and reduce reaction times significantly.

Example Synthetic Route

A typical synthetic route may involve:

  • Condensation of 1H-pyrazole with appropriate aldehydes.
  • Subsequent cyclization to form the thiazolidinone ring.
  • Purification through recrystallization or chromatography.

Properties

CAS No.

623940-34-1

Molecular Formula

C23H21N3OS2

Molecular Weight

419.6 g/mol

IUPAC Name

(5Z)-3-butyl-5-[(1,3-diphenylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H21N3OS2/c1-2-3-14-25-22(27)20(29-23(25)28)15-18-16-26(19-12-8-5-9-13-19)24-21(18)17-10-6-4-7-11-17/h4-13,15-16H,2-3,14H2,1H3/b20-15-

InChI Key

PYMKQLKALAPBQE-HKWRFOASSA-N

Isomeric SMILES

CCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)/SC1=S

Canonical SMILES

CCCCN1C(=O)C(=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)SC1=S

Origin of Product

United States

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